Stabilizer-Dependent Shelf Life: Ethanol-Stabilized Chloroform vs. Amylene-Stabilized Chloroform
Chloroform stabilized with ethanol exhibits a shelf life of 3–5 years under proper storage conditions, whereas chloroform stabilized with amylene demonstrates a shelf life of less than 12 months [1]. Ethanol acts as a true stabilizer by scavenging phosgene and converting it to ethyl chloroformate, while amylene (typically present at 100 ppm) functions primarily as an HCl scavenger and provides inferior protection against phosgene formation [2]. Unstabilized chloroform degrades within 6 months and forms hazardous phosgene and HCl [1].
| Evidence Dimension | Shelf life (sealed container, amber glass, proper storage) |
|---|---|
| Target Compound Data | 3–5 years (ethanol-stabilized) |
| Comparator Or Baseline | <12 months (amylene-stabilized); ≤6 months (unstabilized) |
| Quantified Difference | Minimum 3× longer shelf life for ethanol-stabilized vs. amylene-stabilized; up to 10× longer vs. unstabilized |
| Conditions | Sealed amber glass containers, cool/dry storage, protected from light |
Why This Matters
For procurement, ethanol-stabilized chloroform reduces replacement frequency and minimizes the risk of phosgene-related experimental artifacts in amine-containing analyte extractions.
- [1] LabAlley. (2025). Chloroform Shelf Life & Expiration: Ethanol vs. Amylene Stabilization. View Source
- [2] Desmet, K., et al. (2006). Traces of phosgene in chloroform: Consequences for extraction of anthracyclines. Journal of Chromatography B, 847(2), 267-274. View Source
